Androsta-1,4,6-triene-3,17-dione, also known as 8xi,9xi,14xi-Androsta-1,4,6-triene-3,17-dione, is a synthetic steroid compound primarily recognized for its role as a potent aromatase inhibitor. This compound is categorized under steroidal compounds and is particularly noted for its ability to inhibit estrogen biosynthesis, making it significant in both clinical and athletic contexts. The chemical structure of Androsta-1,4,6-triene-3,17-dione allows it to interact effectively with the aromatase enzyme, a critical component in the conversion of androgens to estrogens.
Source: The compound is synthesized in laboratories and is also available as a dietary supplement. It has garnered attention for its use in sports and bodybuilding due to its effects on testosterone levels and estrogen suppression.
Androsta-1,4,6-triene-3,17-dione falls under the category of aromatase inhibitors. Aromatase inhibitors are often used in the treatment of hormone-sensitive cancers and are also utilized by athletes seeking to enhance performance by manipulating hormone levels. The compound is classified as a steroidal compound and has a CAS number of 633-35-2.
The synthesis of Androsta-1,4,6-triene-3,17-dione can be achieved through various chemical reactions involving steroid precursors. One notable method involves the use of toluene-4-sulfonic acid and triethyl orthoformate, which facilitate the transformation of steroidal starting materials into the desired product.
A typical synthesis pathway might include:
The synthesis can be confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy and gas chromatography/mass spectrometry (GC/MS), which provide insights into the structure and purity of the final product .
The molecular formula of Androsta-1,4,6-triene-3,17-dione is with a molecular weight of 282.38 g/mol. The structure features a steroid backbone characterized by four fused rings typical of steroid compounds.
C[C@]12CC[C@H]3[C@@H](C=CC4=CC(=O)C=C[C@]34C)[C@@H]1CCC2=OInChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,7,9,11,14-16H,5-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1This structural information indicates specific stereochemistry at various carbon centers that are crucial for its biological activity .
Androsta-1,4,6-triene-3,17-dione primarily functions as an irreversible inhibitor of aromatase. Upon administration:
The mechanism involves covalent modification of the enzyme's active site leading to permanent inactivation. This process can be monitored through changes in serum hormone levels post-administration .
The mechanism by which Androsta-1,4,6-triene-3,17-dione exerts its effects involves:
This mechanism has significant implications in both therapeutic settings (e.g., hormone-sensitive cancers) and athletic performance enhancement .
Relevant data from studies indicate that Androsta-1,4,6-triene-3,17-dione maintains its structural integrity under various conditions but should be handled with care due to its potent biological activity .
Androsta-1,4,6-triene-3,17-dione has several applications:
Due to its significant effects on hormonal balance and metabolism, Androsta-1,4,6-triene-3,17-dione remains a subject of interest in both clinical research and sports science .
(8ξ,9ξ,14ξ)-Androsta-1,4,6-triene-3,17-dione (ATD) emerged as a pivotal steroidal aromatase inhibitor during efforts to develop compounds that could selectively block estrogen biosynthesis without the cross-reactivity issues seen in early-generation inhibitors. First characterized in the 1980s, ATD represented a structural optimization from the first irreversible aromatase inhibitor, formestane (4-hydroxyandrostenedione), which demonstrated clinical efficacy but suffered from pharmacokinetic limitations [3] [4]. ATD’s mechanism involves irreversible enzyme inactivation through covalent modification of the aromatase active site, a property confirmed via time-dependent activity loss in human placental microsomes [3]. This mechanistic distinction positioned ATD as a valuable research tool for elucidating aromatase’s role in neuroendocrinology and reproductive biology.
Table 1: Evolution of Key Steroidal Aromatase Inhibitors
| Generation | Compound | Key Structural Feature | Mechanism | Research Significance |
|---|---|---|---|---|
| First | Aminoglutethimide | Non-steroidal | Reversible | Broad P450 inhibition; limited specificity [4] |
| Second | Formestane | 4-hydroxy substitution | Irreversible (Type I) | First selective steroidal AI; proved target validity [4] |
| Second/Third | ATD | 1,4,6-triene system | Irreversible (Type I) | High specificity; enabled neuroendocrine studies [3] [7] |
| Third | Exemestane | 6-methylenandrosta-1,4-diene-3,17-dione | Irreversible | Clinical successor; improved pharmacokinetics [8] |
ATD gained prominence in preclinical models for studying estrogen-dependent physiological processes. Subcutaneous administration (25–100 mg/kg) selectively suppressed ovarian estradiol surges in rats within 3 hours, establishing its utility in investigating estrogen’s role in ovulation and fertility [6] [7]. Though never clinically approved, ATD was commercialized in dietary supplements (2000s) for purported anti-estrogen effects until regulatory restrictions were imposed due to doping concerns and potential metabolic conversion to boldenone [3]. Its research applications expanded to neurocognitive studies, where ATD-induced spatial memory impairment in models highlighted estrogen’s role in hippocampal function [6].
ATD belongs to the androstane steroid subclass characterized by a C19 backbone (C₁₉H₂₂O₂; MW 282.38 g/mol) and distinctive unsaturation pattern. Its molecular architecture features conjugated enone systems across rings A/B (1,4,6-triene-3-one) and a 17-ketone, conferring unique biochemical properties:
Table 2: Structural and Biochemical Comparison of Androstane-Based Aromatase Inhibitors
| Compound | CAS Number | Substituents/Unsaturation | Aromatase Ki (μM) | Inhibition Type |
|---|---|---|---|---|
| Androstenedione (substrate) | 63-05-8 | Δ⁴-3,17-dione | N/A | Substrate |
| Formestane | 566-48-3 | 4α-hydroxy-Δ⁴-3,17-dione | 0.030 | Irreversible |
| Exemestane | 107868-30-4 | 6-methylene-Δ¹⁺⁴-3,17-dione | 0.015 | Irreversible |
| ATD | 633-35-2 | Δ¹⁺⁴⁺⁶-3,17-dione | 0.18 | Irreversible |
| 6β-Benzyl-androstenedione* | 2576-75-2 | 6β-benzyl-Δ⁴-3,17-dione | 0.008 | Reversible |
Table 3: Structural Classification of Key Derivatives
| Structural Class | Shared Core Features | ATD’s Structural Deviations | Functional Impact |
|---|---|---|---|
| 3,17-Diones | C3/C17 carbonyls; Δ⁴-bond | Δ¹⁺⁶ additional unsaturation | Enhanced electrophilicity at C6 [2] |
| 1,4-Dienes | Cross-conjugated Δ¹⁺⁴-3-one system | Δ⁶-bond creating extended triene | Irreversible binding via nucleophilic attack [6] |
| 6-Modified Androstanes | C6 substituents (alkyl/OH/benzyl) | Unsaturation at C6-C7 vs. substitution | Alters active site positioning [2] |
Compared to other androstane derivatives, ATD’s 1,4,6-triene system exhibits greater planarity than 6-substituted analogs (e.g., 6α-phenethyl-androstenedione), reducing steric hindrance in the aromatase binding cleft [2] [9]. However, this same feature diminishes binding to steroid receptors, enhancing selectivity for aromatase over estrogen/androgen receptors [6]. Molecular docking studies using crystallized aromatase (PDB: 3S7S) confirm ATD’s orientation parallels androstenedione, with C1-C4-C6 enone system proximity to catalytic residues (Asp309, Thr310) enabling covalent adduct formation [4].
CAS No.: 2134602-45-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6